molecular formula C9H17NO5 B160452 (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid CAS No. 127852-78-2

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Cat. No.: B160452
CAS No.: 127852-78-2
M. Wt: 219.23 g/mol
InChI Key: PEZOIOCDCZQUCM-LURJTMIESA-N
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Description

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate that collapses to expel a carbonate ion, resulting in the protected amino acid .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the Boc group and prevent unwanted side reactions .

Mechanism of Action

The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a carbamate, which is stable under a variety of conditions. The Boc group can be removed under acidic conditions, allowing for the free amino group to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid
  • N-tert-Butoxycarbonyl-L-alanine
  • N-tert-Butoxycarbonyl-L-phenylalanine

Uniqueness

This compound is unique due to its specific structure, which includes a hydroxyl group on the beta carbon. This hydroxyl group can participate in additional chemical reactions, providing more versatility in synthetic applications compared to other Boc-protected amino acids .

Properties

IUPAC Name

(3S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZOIOCDCZQUCM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515993
Record name (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127852-78-2
Record name (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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